5-Chloro-3-(trifluoromethyl)pyrazin-2-amine
Overview
Description
5-Chloro-3-(trifluoromethyl)pyrazin-2-amine: is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a chloro group at the 5th position and a trifluoromethyl group at the 3rd position on the pyrazine ring
Mechanism of Action
Target of Action
It is known that this compound acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules .
Mode of Action
It is known to be used in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are inhibitors of NS5B, a non-structural protein encoded by the hepatitis C virus .
Biochemical Pathways
The compound’s role in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules suggests it may influence pathways related to viral replication, given that these hybrid molecules inhibit the ns5b protein of the hepatitis c virus .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier .
Result of Action
Its role in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which inhibit the ns5b protein of the hepatitis c virus, suggests it may contribute to the suppression of viral replication .
Action Environment
It is known that the compound has a high leachability, indicating that it can easily move through soil and potentially enter groundwater .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the amine group at the 2nd position . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can yield corresponding oxides or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine: In biology and medicine, this compound is explored for its potential pharmacological activities. It is investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyrazine
- 5-Chloro-2-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyrazin-2-amine
Uniqueness: 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyrazine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical interactions.
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLGFUJXAHBBBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744296 | |
Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-32-0 | |
Record name | 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.